

An In-depth Technical Guide to 1-Benzothiophene 1-oxide

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Compound of Interest

Compound Name: 1-Benzothiophene 1-oxide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-Benzothiophene 1-oxide**, a heterocyclic compound of significant interest in synthetic and medicinal chemistry. This document details its chemical identity, properties, synthesis protocols, and known biological activities, presenting data in a clear and accessible format for researchers and professionals in drug development.

Core Chemical Identity

IUPAC Name: **1-benzothiophene 1-oxide**^[1] CAS Number: 51500-42-6^{[1][2]}

1-Benzothiophene 1-oxide features a benzene ring fused to a thiophene ring, where the sulfur atom is oxidized to a sulfoxide. This oxidation introduces a chiral center at the sulfur atom, a feature of potential importance in medicinal chemistry.^[1]

Table 1: Physicochemical and Structural Data for 1-Benzothiophene 1-oxide

Property	Value	Reference
Molecular Formula	C ₈ H ₆ OS	[1] [2]
Molecular Weight	150.20 g/mol	[1]
Appearance	White or cream to pale orange/brown crystalline powder	[1]
Density	1.45 g/cm ³	[1]
Boiling Point	496.8°C at 760 mmHg	[1]
Flash Point	254.2°C	[1]
InChI	InChI=1S/C8H6OS/c9-10-6-5-7-3-1-2-4-8(7)10/h1-6H	[1] [2]
SMILES	C1=CC=C2C(=C1)C=CS2=O	[1] [2]

Experimental Protocols: Synthesis of 1-Benzothiophene 1-oxide

The primary route for the synthesis of **1-Benzothiophene 1-oxide** is the controlled oxidation of its precursor, 1-benzothiophene. Several oxidizing agents can be employed for this transformation, with m-chloroperbenzoic acid (m-CPBA) being a common and effective choice due to its high selectivity for the sulfoxide over the sulfone.

Oxidation using m-Chloroperbenzoic Acid (m-CPBA)

This protocol describes a general procedure for the synthesis of **1-Benzothiophene 1-oxide** via the oxidation of 1-benzothiophene.

Materials:

- 1-Benzothiophene
- m-Chloroperbenzoic acid (m-CPBA)

- Dichloromethane (CH_2Cl_2)
- Saturated sodium bicarbonate solution
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate
- Rotary evaporator
- Standard laboratory glassware

Procedure:

- Dissolve 1-benzothiophene in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
- Cool the solution to 0°C using an ice bath.
- Slowly add a solution of m-CPBA in dichloromethane to the cooled solution of 1-benzothiophene over a period of 30 minutes.
- Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by thin-layer chromatography.
- Upon completion, quench the reaction by washing the mixture with a saturated sodium bicarbonate solution to remove excess m-CPBA.
- Separate the organic layer and wash it sequentially with water and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- The crude product can be purified by column chromatography on silica gel to yield pure **1-Benzothiophene 1-oxide**.

Table 2: Comparison of Synthesis Methods for 1-Benzothiophene 1-oxide

Oxidizing System	Reaction Conditions	Typical Yield	Advantages
m-CPBA	CH ₂ Cl ₂ , 0°C to room temp, 2-4h	80-95%	Selective, high yield[1]
H ₂ O ₂ /MTO	Methanol, room temp, 1-2h	75-85%	Catalytic, environmentally friendly[1]
Cytochrome C/H ₂ O ₂	Buffered solution, pH 7, 25°C	60-70%	Biomimetic conditions[1]
Electrochemical oxidation	Various conditions	Variable	Metal-free approach[1]

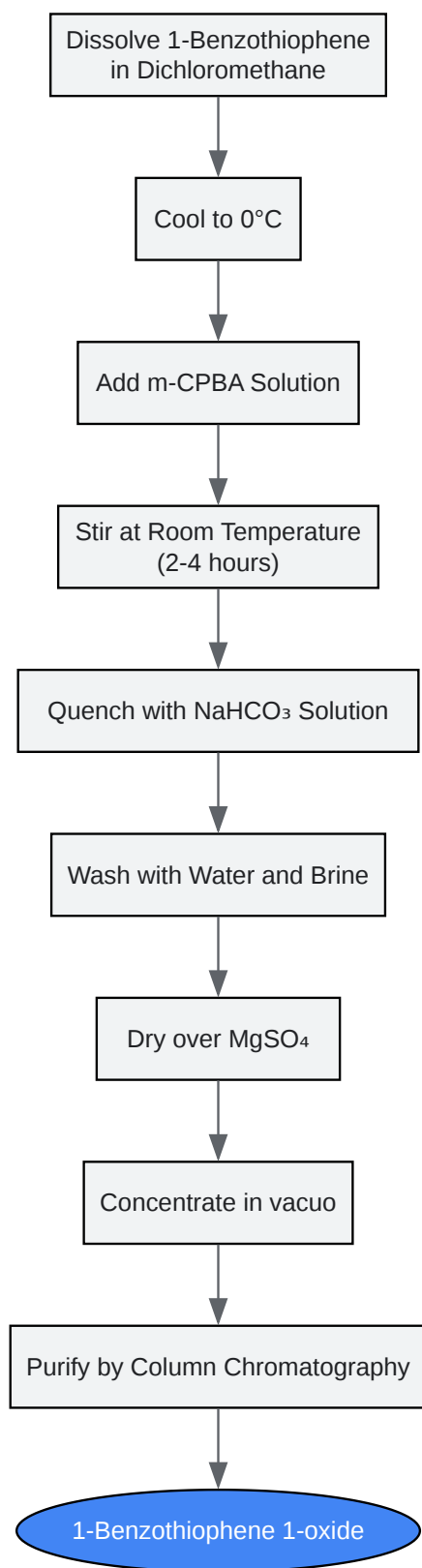
Chemical Reactivity and Biological Significance

1-Benzothiophene 1-oxide is a versatile intermediate in organic synthesis. The sulfoxide group can act as a directing group for C-H functionalization, enabling selective modifications at the C3 position of the benzothiophene core.[1] Furthermore, it can participate in Pummerer-type reactions and electrophile-mediated cyclizations to generate more complex heterocyclic systems.[1]

Derivatives of benzothiophene are known to possess a wide array of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antifungal properties.[3][4] Notably, derivatives of the related benzo[b]thiophene 1,1-dioxide have been identified as potent inhibitors of the STAT3 signaling pathway, which is often dysregulated in cancer.[5] This suggests that **1-benzothiophene 1-oxide** and its derivatives may also exhibit interesting biological activities through modulation of key cellular signaling pathways.

Visualizing Workflows and Pathways

General Experimental Workflow for Synthesis

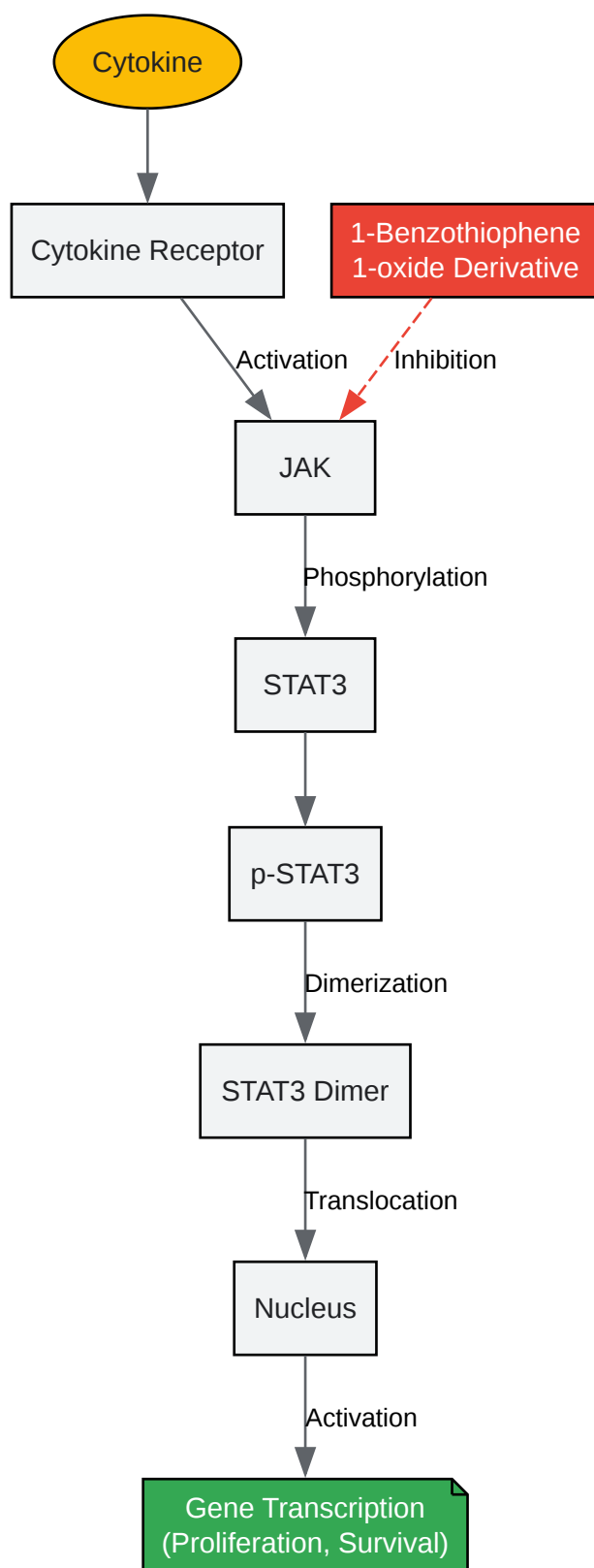


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Caption: A generalized workflow for the synthesis of **1-Benzothiophene 1-oxide**.

Hypothetical Signaling Pathway Inhibition

Based on the activity of related compounds, a potential mechanism of action for derivatives of **1-benzothiophene 1-oxide** could involve the inhibition of the STAT3 signaling pathway.



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Caption: Hypothetical inhibition of the JAK/STAT3 pathway by a **1-benzothiophene 1-oxide** derivative.

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